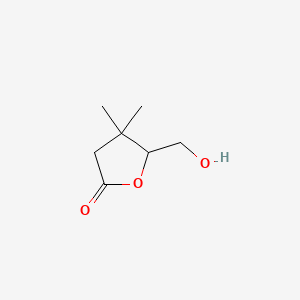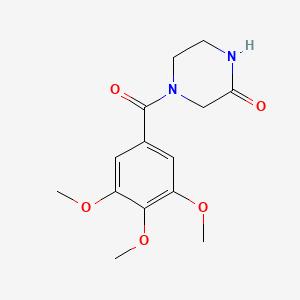
9-Chloro-10-hydroxyanthracene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Chloro-10-hydroxyanthracene-1,4-dione is an organic compound with the molecular formula C14H7ClO3. It is a derivative of anthraquinone, a class of compounds known for their diverse applications in dyes, pigments, and pharmaceuticals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-10-hydroxyanthracene-1,4-dione typically involves the chlorination of 10-hydroxyanthracene-1,4-dione. This reaction can be carried out using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions .
Industrial Production Methods
the general principles of organic synthesis and chlorination reactions would apply .
Analyse Chemischer Reaktionen
Types of Reactions
9-Chloro-10-hydroxyanthracene-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: Chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various substituted anthraquinones and hydroquinones, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
9-Chloro-10-hydroxyanthracene-1,4-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: It serves as a probe in biochemical assays to study enzyme activities and interactions.
Medicine: This compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 9-Chloro-10-hydroxyanthracene-1,4-dione involves its interaction with cellular components. It can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in anticancer research. Additionally, it can inhibit certain enzymes, affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dihydroxyanthracene-9,10-dione: Similar in structure but lacks the chlorine atom.
9,10-Anthracenedione: A parent compound without the hydroxy and chloro substituents.
1-Hydroxyanthra-9,10-quinone: Another derivative with different functional groups
Uniqueness
The presence of both chlorine and hydroxy groups in 9-Chloro-10-hydroxyanthracene-1,4-dione makes it unique. These functional groups confer specific chemical reactivity and biological activity, distinguishing it from other anthraquinone derivatives .
Eigenschaften
CAS-Nummer |
41099-45-0 |
|---|---|
Molekularformel |
C14H7ClO3 |
Molekulargewicht |
258.65 g/mol |
IUPAC-Name |
9-chloro-10-hydroxyanthracene-1,4-dione |
InChI |
InChI=1S/C14H7ClO3/c15-13-7-3-1-2-4-8(7)14(18)12-10(17)6-5-9(16)11(12)13/h1-6,18H |
InChI-Schlüssel |
GFQCSFCTDHAHOM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C3C(=O)C=CC(=O)C3=C2Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,6,7,8-tetrahydro[1]benzofuro[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12005379.png)


![4-bromo-2-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)phenyl 4-methoxybenzoate](/img/structure/B12005387.png)
![4-{[(E)-(2,3-Dimethoxyphenyl)methylidene]amino}-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12005390.png)


![([1,1'-Biphenyl]-2-ylamino)acetic acid](/img/structure/B12005404.png)

![3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N'-(1-(p-tolyl)ethylidene)propanehydrazide](/img/structure/B12005421.png)

![5-[4-(2-propylsulfanylphenyl)piperazin-1-yl]pentan-1-ol;hydrochloride](/img/structure/B12005429.png)

